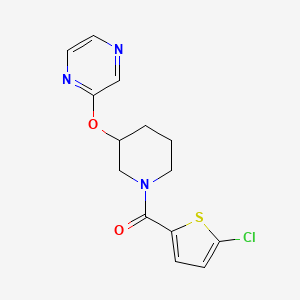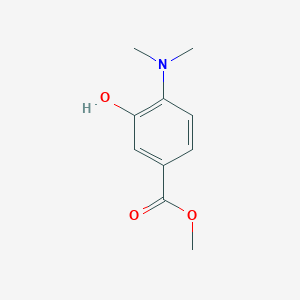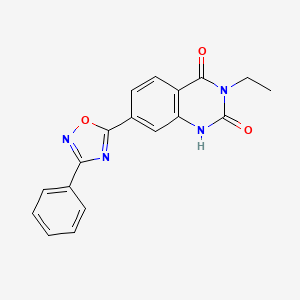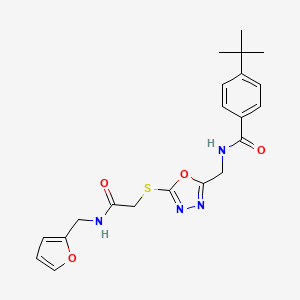![molecular formula C13H13NO B2674524 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 1245569-13-4](/img/structure/B2674524.png)
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a compound that has been studied in the context of serotonin reuptake inhibitors . It contains a 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold . Molecules containing the indole motif are often biologically active species and are used in the treatment of various conditions .
Synthesis Analysis
The compound was synthesized starting from indole 5-((1H-indol-3-yl)(1,3-dioxane-4,6-diones as key intermediates . The process involved three transformations including intramolecular cyclization and formation of imines .Physical And Chemical Properties Analysis
The compound has been characterized using NMR spectroscopy. The ^1H NMR (DMSO-d6, 400 MHz) spectrum shows peaks at δ 11.83 (s, 1 H, Ar-H); 7.48–7.46 (m, 1 H, Ar-H); 7.34–7.20 (m, 7 H, Ar-H); 7.03–6.99 (m, 1 H, Ar-H); 4.72 (dd, 1 H, J^3 = 2.1, J^3 = 6.6, H-12); 3.58 (dd, 1 H, J^2 = 18.3, J^3 = 6.6, H-11); 2.95 (dd, 1 H, J^2 = 18.3, J^3 = 2.1, H-11) .Scientific Research Applications
Analytical Methodologies and Detection Techniques
Microwave-Assisted Extraction and Ionic Liquid Microextraction
A novel sample preparation procedure utilizing microwave-assisted extraction combined with dispersive liquid-liquid microextraction using ionic liquids for determining heterocyclic aromatic amines in cooked beefburgers demonstrates the compound's relevance in developing new, efficient, and green analytical methodologies. This approach offers advantages such as simplicity, rapidity, and reduced solvent usage, highlighting its potential for broad application in food chemistry and safety analysis (Agudelo Mesa, Padró, & Reta, 2013).
Chemical Synthesis and Material Science
Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles
Research into the synthesis of hydrogenated pyrrolo[3,4-b]indoles, which are analogs of dimebon, illustrates the compound's utility in creating molecules with a broad spectrum of pharmacological activities. This underscores its significance in medicinal chemistry for developing new therapeutic agents (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).
Fischer Indolization under Green Conditions
The use of deep eutectic solvents for Fischer indolization to prepare complex unnatural indole derivatives showcases the compound's role in facilitating environmentally friendly chemical syntheses. This method expands the scope of generating intricate polycyclic indole derivatives, aligning with the goals of green chemistry (Kotha & Chakkapalli, 2017).
Biological and Pharmacological Applications
Antiproliferative Activity
Research on the synthesis of new indole derivatives using a one-pot multicomponent reaction has revealed significant antiproliferative activity towards both normal and cancer cell lines. This finding is particularly relevant for the development of cancer treatments, indicating the potential of such compounds in targeted therapies (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).
Anti-Epileptic Effect
The evaluation of new indole derivatives for their anti-epileptic effects by estimating biogenic amines concentrations in rat brains shows promising results in epilepsy treatment. This research points to the therapeutic potential of indole derivatives in modulating brain chemistry to manage seizures (Swathi & Sarangapani, 2017).
Mechanism of Action
properties
IUPAC Name |
5,7-dimethyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-7-5-8(2)12-10(6-7)9-3-4-11(15)13(9)14-12/h5-6,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKYXIFZQHHKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)
![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674445.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)


![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

